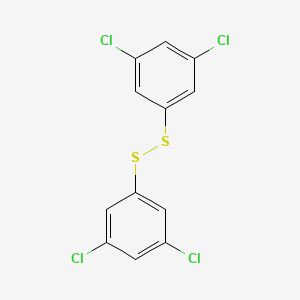

Bis(3,5-dichlorophenyl) disulfide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQANWHMOHXBEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)SSC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370766 | |

| Record name | Bis(3,5-dichlorophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137897-99-5 | |

| Record name | Bis(3,5-dichlorophenyl) disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bis(3,5-dichlorophenyl) disulfide CAS number 137897-99-5

An In-depth Technical Guide to Bis(3,5-dichlorophenyl) disulfide CAS Number: 137897-99-5

Introduction

This compound, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is an organosulfur compound featuring a disulfide bond linking two 3,5-dichlorophenyl moieties.[1] While specific, in-depth research on this particular isomer is limited in publicly accessible literature, its structural features—the reactive disulfide bridge and the halogenated aromatic rings—suggest a range of potential applications in medicinal chemistry, materials science, and as a research tool. Disulfide compounds are of significant interest due to their presence in numerous natural products and pharmacologically active molecules, where they often play a crucial role in the compound's mechanism of action.[2][3]

This guide synthesizes the available data for this compound and draws logical inferences from closely related analogs to provide a comprehensive technical overview. We will explore its chemical properties, postulate synthesis and characterization methodologies, discuss its potential biological activities based on the well-established chemistry of disulfide bonds, and outline prospective applications and experimental protocols.

Chemical and Physical Properties

The foundational characteristics of a compound are critical for its application in any experimental setting. The properties of this compound, summarized from available supplier data, are presented below.

| Property | Value | Source |

| CAS Number | 137897-99-5 | [1][4][5][6][7][8] |

| Molecular Formula | C₁₂H₆Cl₄S₂ | [1][4][7] |

| Molecular Weight | 356.12 g/mol | [1][4] |

| Appearance | Solid (form may vary) | |

| Melting Point | 66-69 °C | [1] |

| IUPAC Name | 1,3-dichloro-5-[(3,5-dichlorophenyl)disulfanyl]benzene | [6] |

| InChI Key | JMQANWHMOHXBEA-UHFFFAOYSA-N | [1][6] |

| SMILES String | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 | [1] |

Diagram: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis and Characterization

Diagram: General Synthetic Workflow

Caption: General workflow for synthesis and analysis.

Representative Synthesis Protocol: Oxidative Coupling

This protocol is a representative example adapted from methods used for similar aryl disulfides.[2][3] Causality: The choice of an oxidative coupling reaction is based on its high efficiency and the commercial availability of the corresponding thiol precursor. The oxidation converts two thiol (S-H) groups into a disulfide (S-S) bond.

Materials:

-

3,5-Dichlorothiophenol

-

Iodine (I₂) or 30% Hydrogen Peroxide (H₂O₂)

-

Sodium hydroxide (NaOH)

-

Ethanol or Methanol

-

Dichloromethane (DCM) or Ethyl Acetate

-

Silica Gel for column chromatography

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

-

Dissolution: Dissolve 3,5-dichlorothiophenol in a suitable solvent like ethanol.

-

Basification: Add an aqueous solution of sodium hydroxide to deprotonate the thiol, forming the more reactive thiolate anion. This step is crucial as the thiolate is more readily oxidized than the neutral thiol.

-

Oxidation: Slowly add the oxidizing agent (e.g., a solution of iodine in ethanol or dropwise addition of H₂O₂) to the stirred solution at room temperature. The reaction progress can often be monitored by a color change. The oxidant choice balances reactivity with control; iodine is mild and selective, while H₂O₂ is a greener but potentially more aggressive option.

-

Quenching & Extraction: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl) if necessary. Extract the crude product into an organic solvent like dichloromethane.

-

Washing & Drying: Wash the organic layer with water and brine to remove inorganic impurities. Dry the organic layer over an anhydrous salt like Na₂SO₄.

-

Purification: Concentrate the dried solution under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel, eluting with a non-polar/polar solvent system (e.g., hexane/ethyl acetate gradient). This step is critical for separating the disulfide product from unreacted thiol and any over-oxidation byproducts.

-

Isolation: Combine the pure fractions and evaporate the solvent to yield pure this compound.

Characterization

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight (356.12 g/mol ).[1]

-

X-ray Crystallography: If suitable crystals can be grown, this technique provides definitive proof of structure and conformation, as has been done for isomers like bis(2,3-dichlorophenyl) disulfide.[2][9]

Potential Biological Activity and Mechanism of Action

While direct biological studies on this compound are scarce, the disulfide functional group is a well-known pharmacophore. Its reactivity, particularly towards biological thiols like cysteine residues in proteins, is the primary driver of its potential bioactivity.

Core Mechanism: Thiol-Disulfide Exchange The central hypothesis for the mechanism of action of many bioactive disulfides is their ability to undergo thiol-disulfide exchange with free cysteine residues in proteins. This can lead to the formation of a mixed disulfide, altering the protein's structure and function. This disruption of protein homeostasis can trigger various downstream cellular responses.

Diagram: Hypothesized Mechanism of Action

Caption: Thiol-disulfide exchange leading to cellular effects.

Inferred Biological Activities:

-

Anticancer Potential: Many organosulfur compounds, like diallyl disulfide (DADS) from garlic, exhibit anticancer properties.[10] The proposed mechanism often involves inducing apoptosis (programmed cell death) in cancer cells.[11] This can be triggered by disrupting key signaling pathways involved in cell survival, such as the PI3K/Akt or MAPK pathways, or by generating reactive oxygen species (ROS) that cause oxidative stress.[11] The dichlorophenyl moieties on the target compound may enhance its lipophilicity, aiding cell membrane penetration.

-

Antimicrobial/Antifungal Activity: Disulfide-containing compounds have a history of use as fungicides.[2][3] The mechanism likely involves the disruption of essential cysteine-containing enzymes in fungi, such as those involved in metabolism or cell wall synthesis. Diallyl trisulfide, for instance, has shown potent antifungal activity.[12]

Prospective Applications in Research and Drug Development

Given the above properties and potential mechanisms, this compound could be a valuable molecule for:

-

Lead Compound Discovery: Its simple, synthetically accessible structure makes it an attractive starting point for medicinal chemistry campaigns. Researchers could systematically modify the substitution pattern on the phenyl rings to optimize potency and selectivity against specific biological targets (e.g., kinases, phosphatases).

-

Tool Compound in Redox Biology: As a thiol-reactive agent, it could be used to probe the role of specific cysteine residues in protein function and to study the cellular response to disulfide-related oxidative stress.

-

Antifungal Agent Development: The compound could be screened against various fungal pathogens to validate the hypothesized antifungal activity and serve as a basis for developing new agricultural or clinical fungicides.

Representative Experimental Protocol: Cytotoxicity Screening (MTT Assay)

To assess the potential anticancer activity of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to measure its effect on cancer cell viability.

Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer or A549 lung cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for treatment. Justification: DMSO is used for its ability to dissolve a wide range of organic compounds; however, its final concentration in the well should be kept low (<0.5%) to avoid solvent-induced toxicity.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with medium only (negative control) and medium with DMSO (vehicle control). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] Work should be conducted in a well-ventilated area or a chemical fume hood.[13][14]

-

Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13][14]

-

Handling: Avoid breathing dust or vapors.[14] Avoid contact with skin, eyes, and clothing.[13] Wash hands thoroughly after handling.

-

First Aid:

-

Skin Contact: Immediately wash off with soap and plenty of water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13][15]

-

Inhalation: Move the person to fresh air.[13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.

-

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[14]

Conclusion and Future Directions

This compound (CAS 137897-99-5) is a compound with significant, albeit largely unexplored, potential. Its chemical properties are defined by the reactive disulfide bond and halogenated aryl rings. While direct experimental data on its biological effects are limited, a strong scientific rationale, built upon the known activities of analogous organosulfur compounds, suggests promising avenues for investigation in oncology and infectious disease research.

Future work should focus on the empirical validation of the hypotheses presented in this guide. Key steps include:

-

Developing and publishing a robust, scalable synthesis protocol.

-

Conducting broad screening assays to confirm its cytotoxic and antimicrobial activities.

-

Performing mechanistic studies to identify specific protein targets and signaling pathways affected by the compound.

Such research will be crucial to unlocking the full potential of this compound and its derivatives as valuable tools for science and medicine.

References

-

Disulfide, bis(3,5-dichlorophenyl). Angene Chemical. [Link]

-

Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529. [Link]

-

Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCrData, 70(5), o529. [Link]

-

Osorio-Yáñez, R. N., et al. (2014). Bis(2,3-dichlorophenyl) disulfide. ResearchGate. [Link]

-

Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. Frontiers in Pharmacology, 13, 943967. [Link]

-

Pu, Y., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity, 2021, 9957304. [Link]

-

Uddin, M. S., et al. (2022). Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential. PubMed, National Center for Biotechnology Information. [Link]

-

He, Y., et al. (2022). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 27(1), 253. [Link]

Sources

- 1. This compound 97 137897-99-5 [sigmaaldrich.com]

- 2. scienceopen.com [scienceopen.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. scbt.com [scbt.com]

- 5. This compound 97 137897-99-5 [sigmaaldrich.com]

- 6. CAS RN 137897-99-5 | Fisher Scientific [fishersci.com]

- 7. Disulfide, bis(3,5-dichlorophenyl)|CAS 137897-99-5|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 8. 137897-99-5|1,2-Bis(3,5-dichlorophenyl)disulfane|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Diallyl Disulfide: A Bioactive Garlic Compound with Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. assets.thermofisher.com [assets.thermofisher.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of Bis(3,5-dichlorophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dichlorophenyl) disulfide, also known as 3,3',5,5'-tetrachlorodiphenyl disulfide, is an organosulfur compound with the chemical formula (C₆H₃Cl₂S)₂. Its structure, featuring a disulfide bond linking two dichlorinated phenyl rings, makes it a subject of interest in various chemical and pharmaceutical research areas. The physical properties of this compound are fundamental to its handling, characterization, and application in synthesis and drug discovery. Understanding these properties is crucial for designing experiments, developing formulations, and interpreting analytical data.

This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental protocols and expert insights to support researchers in their scientific endeavors.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆Cl₄S₂ | |

| Molecular Weight | 356.12 g/mol | |

| Appearance | White to off-white crystalline solid | Inferred from typical appearance of similar compounds |

| Melting Point | 66-69 °C (literature) | |

| CAS Number | 137897-99-5 |

Elucidation of Physical Properties: Methodologies and Insights

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For this compound, the literature value is reported as a range of 66-69 °C, which is typical for a crystalline organic solid. A sharp melting point range (typically ≤ 1 °C) is indicative of high purity, while a broadened and depressed range suggests the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

This protocol outlines the standard method for determining the melting point of a crystalline organic solid like this compound.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Sample Preparation: If necessary, finely grind the crystalline sample using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation:

-

For a preliminary determination, heat the sample rapidly to get an approximate melting range.

-

For an accurate measurement, allow the apparatus to cool and then heat at a slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

-

Data Recording: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the sample.

Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

Visualization of Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the symmetry of the molecule, the proton NMR spectrum is expected to be relatively simple. The aromatic region (typically 7.0-8.0 ppm) would likely show two signals corresponding to the two types of aromatic protons on the dichlorophenyl rings.

-

¹³C NMR: The carbon NMR spectrum would provide more detailed structural information, with distinct signals for each unique carbon atom in the molecule. The carbon atoms attached to chlorine would appear at a characteristic downfield shift, while the carbon attached to sulfur would also have a specific chemical shift.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the FT-IR spectrum would be characterized by:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

Aromatic C=C stretching: A series of peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl stretching: Strong absorptions in the 600-800 cm⁻¹ range.

-

S-S stretching: A weak absorption band, often difficult to observe, in the 400-500 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight (356.12 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing four chlorine atoms. Fragmentation would likely involve cleavage of the S-S bond and C-S bonds.

Crystal Structure

While a specific crystal structure for this compound is not publicly available, the crystal structure of its isomer, Bis(2,3-dichlorophenyl) disulfide , provides valuable comparative insights.[1]

The analysis of Bis(2,3-dichlorophenyl) disulfide reveals a C-S-S-C torsion angle of 88.35°, and an S-S bond length of 2.0252 Å.[1] The two dichlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.83°.[1] It is reasonable to expect that this compound would adopt a similar, non-planar conformation to minimize steric hindrance between the phenyl rings.

Visualization of a Generic Aryl Disulfide Structure

Caption: Generalized structure of an aryl disulfide.

Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its formulation and bioavailability. Based on the "like dissolves like" principle and the nonpolar nature of the dichlorophenyl groups, this compound is expected to be:

-

Soluble in non-polar organic solvents such as toluene, hexane, and dichloromethane.

-

Sparingly soluble in polar aprotic solvents like acetone and ethyl acetate.

-

Insoluble in polar protic solvents such as water, ethanol, and methanol.

Experimental Protocol: Determination of Qualitative Solubility

Materials:

-

This compound

-

A range of organic solvents (e.g., hexane, toluene, acetone, ethanol, methanol)

-

Test tubes

-

Vortex mixer

Procedure:

-

Sample Preparation: Add a small, accurately weighed amount of this compound (e.g., 1-2 mg) to a series of test tubes.

-

Solvent Addition: Add a small volume (e.g., 1 mL) of each test solvent to the respective test tubes.

-

Mixing: Vigorously mix each tube using a vortex mixer for a set period (e.g., 1-2 minutes).

-

Observation: Visually inspect each tube for the presence of undissolved solid.

-

Classification: Classify the solubility as soluble (no visible solid), sparingly soluble (some solid remains), or insoluble (most of the solid remains).

Expertise & Experience: This qualitative assessment provides a rapid and efficient way to screen for suitable solvents for reactions, purification, and formulation. For quantitative solubility data, more advanced techniques such as gravimetry or HPLC would be employed.

Relevance in Drug Development

Disulfide-containing molecules are of significant interest in medicinal chemistry. The disulfide bond can be a key structural motif in bioactive compounds or can be utilized as a cleavable linker in prodrugs and drug delivery systems. The relatively weak S-S bond can be cleaved under the reducing conditions found within cells, allowing for targeted drug release. While specific applications of this compound in drug development are not widely documented, its structural features suggest its potential as a scaffold or intermediate in the synthesis of novel therapeutic agents. As a readily available research chemical, it serves as a valuable tool for exploring the structure-activity relationships of dichlorinated aromatic compounds.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. A thorough understanding and accurate determination of these properties are paramount for its effective use in research and development. The provided experimental protocols and expert insights are intended to equip scientists with the necessary knowledge to confidently handle and characterize this compound. As research into novel therapeutics continues, the fundamental physical data of compounds like this compound will remain an essential foundation for innovation.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Electronic Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). 1H NMR spectrum of Compound 32. Retrieved from [Link]

-

International Union of Crystallography Journals. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]

-

ResearchGate. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]

-

ScienceOpen. (2014). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]

-

ChemRxiv. (n.d.). Fragment correlation mass spectrometry enables direct characterization of disul- fide cleavage pathways of therapeutic peptides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Increasing Fragmentation of Disulfide-Bonded Proteins for Top-Down Mass Spectrometry by Supercharging. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Bis(3, 5-dichlorophenyl) disulfide, min 99%, 100 grams. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and.... Retrieved from [Link]

-

LookChem. (n.d.). This compound CAS NO.137897-99-5. Retrieved from [Link]

-

GSRS. (n.d.). BIS(2,5-DICHLOROPHENYL) DISULFIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, diphenyl. Retrieved from [Link]

-

Analyst (RSC Publishing). (n.d.). Top-down mass spectrometry and assigning internal fragments for determining disulfide bond positions in proteins. Retrieved from [Link]

-

PubMed. (2025). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclooctane. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bis(3,5-dichlorophenyl) disulfide

This technical guide provides a comprehensive overview of the melting point and solubility characteristics of bis(3,5-dichlorophenyl) disulfide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key data with practical, field-proven methodologies to facilitate the effective use of this compound in a laboratory setting.

Introduction to this compound

This compound, also known as 3,3′,5,5′-tetrachlorodiphenyl disulfide, is an organosulfur compound with the chemical formula (Cl₂C₆H₃S)₂. Its structure, featuring two dichlorinated phenyl rings linked by a disulfide bond, imparts specific physicochemical properties that are critical to its application in chemical synthesis. A thorough understanding of its melting point and solubility is paramount for its handling, reaction setup, purification, and formulation. This guide offers a detailed exploration of these properties, grounded in established experimental techniques and authoritative data.

Physicochemical Data Summary

The fundamental physical properties of this compound are summarized below. This data serves as a crucial starting point for any experimental work involving this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₆Cl₄S₂ | [1] |

| Molecular Weight | 356.12 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 66-69 °C (lit.) | [1] |

Section 1: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting point is a sharp, well-defined temperature range, typically less than 1°C. Impurities tend to depress and broaden this range. The established melting point for this compound is 66-69 °C[1].

Causality Behind Experimental Choices

The choice of a suitable melting point apparatus and a slow heating rate are crucial for obtaining an accurate measurement. A slow heating rate of approximately 1-2 °C per minute ensures that the sample and the thermometer are in thermal equilibrium, allowing for a precise determination of the temperature at which the phase transition from solid to liquid occurs. A rapid heating rate can lead to an erroneously high and broad melting point range.

Self-Validating Experimental Protocol

This protocol describes the determination of the melting point range using a standard capillary-based melting point apparatus.

Materials:

-

This compound

-

Melting point capillaries (sealed at one end)

-

Melting point apparatus

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Sample Preparation: Place a small amount of dry this compound on a clean, dry surface. If the crystals are large, gently grind them to a fine powder.

-

Capillary Loading: Invert a melting point capillary and tap the open end into the powdered sample until a small amount of the compound is packed into the bottom of the tube to a height of 2-3 mm.

-

Apparatus Setup: Insert the loaded capillary into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid determination can be performed by heating at a higher rate (e.g., 10-15 °C/min) to get a preliminary value.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2 °C per minute once the temperature is about 15-20 °C below the expected melting point.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Repeat: For accuracy, it is advisable to perform the measurement in duplicate or triplicate.

Experimental Workflow Diagram

Caption: Workflow for Melting Point Determination.

Section 2: Solubility Profile

The solubility of a compound is a key parameter in drug development and chemical synthesis, influencing everything from reaction kinetics to bioavailability. While specific quantitative solubility data for this compound is not widely published, its structural analogue, diphenyl disulfide, is known to be insoluble in water but soluble in organic solvents such as diethyl ether, benzene, and carbon disulfide[3][4]. Given the increased halogenation and molecular weight of this compound, it is expected to have very low aqueous solubility and good solubility in non-polar to moderately polar organic solvents. One source indicates it is soluble in toluene.

Principles of Solvent Selection

The principle of "like dissolves like" is a guiding tenet in predicting solubility. This compound is a non-polar molecule due to its symmetrical structure and the presence of lipophilic chlorophenyl groups. Therefore, it is anticipated to be more soluble in non-polar solvents (e.g., hexane, toluene) and less soluble in highly polar solvents (e.g., water, methanol). The presence of sulfur atoms and chlorine atoms can lead to some polarizability, potentially allowing for solubility in moderately polar solvents like dichloromethane or ethyl acetate.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a systematic approach to determining the qualitative solubility of this compound in a range of common laboratory solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes or dispensing syringes

Procedure:

-

Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube.

-

Solvent Addition: Add 1 mL of the selected solvent to the test tube.

-

Mixing: Vortex the mixture vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture. If the solid has completely dissolved, the compound is considered "soluble" in that solvent at that concentration. If solid remains, it is "sparingly soluble" or "insoluble".

-

Systematic Testing: Repeat this procedure for each solvent to build a qualitative solubility profile. It is recommended to test solvents in order of increasing or decreasing polarity.

Estimated Solubility Profile

Based on the principles of chemical similarity and the known properties of related compounds, the following is an estimated qualitative solubility profile for this compound.

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble |

| Methanol | High | Sparingly Soluble to Insoluble |

| Ethanol | High | Sparingly Soluble |

| Acetone | Medium | Soluble |

| Dichloromethane | Medium | Soluble |

| Toluene | Low | Soluble |

| Hexane | Low | Sparingly Soluble to Soluble |

Logical Workflow for Solvent Selection

Caption: Logical Workflow for Solvent Selection.

Conclusion

This technical guide has provided a detailed overview of the melting point and solubility of this compound. The melting point is well-defined at 66-69 °C, serving as a reliable metric for purity assessment. While quantitative solubility data is sparse, a qualitative understanding based on its chemical structure and comparison with analogues suggests poor aqueous solubility and good solubility in non-polar to moderately polar organic solvents. The provided experimental protocols for both melting point and solubility determination empower researchers to generate precise, application-specific data, adhering to the principles of scientific integrity and self-validation.

References

-

PubChem. Diphenyl disulfide. [Link]

-

Wikipedia. Diphenyl disulfide. [Link]

-

chemeurope.com. Diphenyl disulfide. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Bis(3,5-dichlorophenyl) disulfide

Introduction

Bis(3,5-dichlorophenyl) disulfide is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty polymers. Its structure, featuring a disulfide linkage between two dichlorinated phenyl rings, imparts specific reactivity and properties that are leveraged in diverse chemical applications. This guide provides a comprehensive, technically-grounded overview of a reliable and well-established synthetic route to this target molecule, designed for researchers and professionals in chemical and pharmaceutical development. The chosen pathway proceeds from the readily available starting material, 3,5-dichloroaniline, via a classical diazotization and subsequent reaction with a sulfur-donating nucleophile, embodying fundamental principles of aromatic chemistry.

This document moves beyond a simple recitation of procedural steps. It delves into the mechanistic underpinnings of each transformation, providing a rationale for the selection of reagents and reaction conditions. This approach is intended to equip the practicing scientist with not only a robust protocol but also the foundational knowledge required to troubleshoot and adapt the methodology.

Mechanistic Rationale and Synthesis Strategy

The selected synthetic pathway is a multi-step process that leverages the venerable Leuckart thiophenol reaction. This strategy is favored for its reliability, scalability, and the relative accessibility of its starting materials. The overall transformation can be dissected into four key stages:

-

Diazotization: The primary aromatic amine, 3,5-dichloroaniline, is converted into a highly reactive diazonium salt. This is achieved by treatment with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][2] The reaction must be conducted at low temperatures (0–5 °C) to ensure the stability of the diazonium salt intermediate.[1]

-

Xanthate Formation (Leuckart Reaction): The in situ-generated 3,5-dichlorobenzenediazonium chloride is treated with a sulfur nucleophile, potassium ethyl xanthate (C₂H₅OCS₂K).[3][4] This reaction, a type of Sandmeyer-analogous transformation, results in the displacement of the diazonio group (–N₂⁺) and the formation of an S-(3,5-dichlorophenyl) O-ethyl dithiocarbonate intermediate. Nitrogen gas is liberated as a byproduct.

-

Hydrolysis to Thiophenolate: The dithiocarbonate (xanthate) intermediate is hydrolyzed under basic conditions, typically using a strong base like potassium hydroxide (KOH) in an alcoholic solvent.[4] This step cleaves the xanthate moiety to generate the potassium salt of 3,5-dichlorobenzenethiol (thiophenolate).

-

Oxidative Dimerization: The final step involves the oxidation of the thiophenolate intermediate to the target disulfide. This can be accomplished using a variety of mild oxidizing agents, such as hydrogen peroxide, or often simply by exposure to air during the workup. The thiophenolate anion is readily oxidized to form the stable disulfide bond.[5]

This strategic sequence ensures a controlled introduction of the sulfur functionality and minimizes the formation of polysulfide byproducts, which can be a challenge in alternative routes that use reagents like sodium disulfide directly with the diazonium salt.

Synthesis Workflow Diagram

The logical flow of the synthesis is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3,5-Dichloroaniline | 162.02 | 16.20 g | 100 | Starting material |

| Concentrated HCl | 36.46 | 30 mL | ~360 | (approx. 12 M) |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.25 g | 105 | Dissolve in 20 mL H₂O |

| Potassium Ethyl Xanthate | 160.30 | 17.63 g | 110 | Sulfur source |

| Potassium Hydroxide (KOH) | 56.11 | 28.0 g | 500 | For hydrolysis |

| Ethanol (95%) | 46.07 | 250 mL | - | Solvent for hydrolysis |

| Diethyl Ether | 74.12 | 200 mL | - | Extraction solvent |

| Toluene | 92.14 | 100 mL | - | Recrystallization solvent |

| Deionized Water | 18.02 | As needed | - | |

| Crushed Ice | 18.02 | As needed | - | For temperature control |

Step-by-Step Methodology

Part 1: Diazotization of 3,5-Dichloroaniline

-

Acidic Solution Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 30 mL of concentrated hydrochloric acid and 50 g of crushed ice.

-

Aniline Addition: While stirring vigorously, slowly add 16.20 g (100 mmol) of 3,5-dichloroaniline. The aniline will dissolve to form its hydrochloride salt. Cool the resulting slurry to 0 °C using an ice-salt bath. The internal temperature must be maintained between 0 and 5 °C.

-

Nitrite Addition: Prepare a solution of 7.25 g (105 mmol) of sodium nitrite in 20 mL of cold water. Add this solution dropwise to the stirred aniline hydrochloride slurry over 30 minutes. Crucial: Ensure the temperature does not rise above 5 °C during the addition.[1][4] The formation of the diazonium salt is indicated by the dissolution of the solids to form a clear, yellowish solution.

-

Completion Check: After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed by testing a drop of the solution with starch-iodide paper (a positive test yields a blue-black color). If the test is negative, add a small amount of additional sodium nitrite solution.

Part 2: Synthesis and Hydrolysis of the Xanthate Intermediate

-

Xanthate Solution: In a separate 1 L flask, dissolve 17.63 g (110 mmol) of potassium ethyl xanthate in 100 mL of water. Warm this solution to 40-45 °C.

-

Leuckart Coupling: Slowly add the cold diazonium salt solution from Part 1 to the warm potassium ethyl xanthate solution with vigorous stirring.[4] A brisk evolution of nitrogen gas will be observed, and a dense, reddish-brown oil will precipitate. The rate of addition should be controlled to maintain the temperature between 40-50 °C. The total addition time should be approximately 1 hour.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at 45 °C for another 30 minutes to ensure complete decomposition of the diazonium salt.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. Separate the crude S-(3,5-dichlorophenyl) O-ethyl dithiocarbonate (the reddish-brown oil) using a separatory funnel. Extract the aqueous layer with 2 x 50 mL of diethyl ether. Combine the organic extracts with the crude oil.

-

Basic Hydrolysis: Place the combined crude xanthate and ether extracts into a 1 L flask equipped with a reflux condenser. Add 250 mL of 95% ethanol and 28.0 g (500 mmol) of potassium hydroxide pellets.[4] Heat the mixture to reflux with stirring for 4-6 hours, or until a small sample of the reaction mixture is completely soluble in water, indicating complete hydrolysis to the thiophenolate.

Part 3: Oxidation and Purification

-

Solvent Removal & Dilution: After the hydrolysis is complete, cool the mixture and remove the bulk of the ethanol and ether via rotary evaporation. Add 300 mL of water to the residue.

-

Oxidation: Vigorously stir the aqueous solution in an open beaker. The thiophenolate will be oxidized by atmospheric oxygen to the disulfide, which will precipitate as a solid. To accelerate this process, 20-30 mL of 3% hydrogen peroxide can be added dropwise until precipitation is complete.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration on a Büchner funnel. Wash the filter cake thoroughly with water until the washings are neutral to litmus. Allow the crude product to air-dry.

-

Purification: Recrystallize the crude, dry solid from hot toluene. Dissolve the solid in a minimal amount of boiling toluene, filter the hot solution to remove any insoluble impurities, and allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven. The expected yield of this compound is typically in the range of 60-75%.

Conclusion

The synthesis of this compound from 3,5-dichloroaniline via the Leuckart reaction is a robust and highly illustrative method for preparing symmetric aryl disulfides. This guide provides a detailed, step-by-step protocol grounded in established chemical principles. By carefully controlling key parameters, particularly the temperature during the diazotization step, researchers can reliably obtain the target compound in good yield and high purity. The mechanistic insights and procedural details contained herein are intended to serve as a valuable resource for professionals engaged in synthetic organic chemistry and drug development.

References

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

p-AMINOPHENYL DISULFIDE. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

aniline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

DI-o-NITROPHENYL DISULFIDE. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

-

Zanatta, N., et al. (n.d.). Nonaqueous Diazotization of Arylamines in the Presence of Dimethyl Disulfide; the Convenient Synthesis of Aryl Methyl Sulfides from Anilines. ResearchGate. Retrieved January 5, 2026, from [Link]

-

Leuckart Thiophenol Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Yiannios, C. N., et al. (1999). Aromatic hydroxythiol synthesis using diazonium salts. Google Patents.

-

Synthesis of 1,3-Diaryltriazenes and Azo Dyes from Aryl Amines Using N-Nitrososulfonamides. (n.d.). Thieme. Retrieved January 5, 2026, from [Link]

-

A Practical Variation on the Leuckart Reaction. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

- Processes for the diazotization of 2,5-dichloroanilines. (2014). Google Patents.

- Processes for the diazotization of 2,5-dichloroanilines. (2015). Google Patents.

-

Heinrich, M. R. (2021). Recent Development of Aryl Diazonium Chemistry for the Derivatization of Aromatic Compounds. ACS Publications. Retrieved January 5, 2026, from [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

- Method for diazotizing 2,5-dichloroaniline. (2016). Google Patents.

-

Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. (2021). ACS Publications. Retrieved January 5, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). MDPI. Retrieved January 5, 2026, from [Link]

- Preparation method of bis (4-sulfophenyl) disulfide. (2023). Google Patents.

- Processes for the diazotization of 2,5-dichloroanilines. (2014). Google Patents.

-

Efficient one-pot preparation of bisalkyl xanthogen disulfides from alcohols. (2009). ResearchGate. Retrieved January 5, 2026, from [Link]

- The preparation method of xanthates. (2016). Google Patents.

-

Revisiting Disulfide-Yne and Disulfide-Diazonium Reactions for Potential Direct Modification of Disulfide Bonds in Proteins. (2022). PubMed. Retrieved January 5, 2026, from [Link]

- Preparation method of xanthate. (2017). Google Patents.

-

m-THIOCRESOL. (n.d.). Organic Syntheses. Retrieved January 5, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of Bis(3,5-dichlorophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(3,5-dichlorophenyl) disulfide, a halogenated aromatic disulfide, represents a class of compounds with significant potential in various scientific domains, including medicinal chemistry and materials science. The introduction of chlorine atoms onto the phenyl rings and the presence of a disulfide bridge impart unique electronic and steric properties to the molecule, influencing its reactivity, conformational behavior, and biological activity. This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of this compound, offering insights for its application in research and development.

Molecular Identity and Physicochemical Properties

This compound is unequivocally identified by its unique chemical identifiers and is characterized by a set of distinct physical and chemical properties.

| Property | Value | Source |

| Chemical Name | This compound | |

| Synonyms | 3,3',5,5'-Tetrachlorodiphenyl disulfide | |

| CAS Number | 137897-99-5 | |

| Molecular Formula | C₁₂H₆Cl₄S₂ | |

| Molecular Weight | 356.12 g/mol | |

| Appearance | Solid | General Knowledge |

| Melting Point | 66-69 °C | |

| InChI | 1S/C12H6Cl4S2/c13-7-1-8(14)4-11(3-7)17-18-12-5-9(15)2-10(16)6-12/h1-6H | |

| InChIKey | JMQANWHMOHXBEA-UHFFFAOYSA-N | |

| SMILES | Clc1cc(Cl)cc(SSc2cc(Cl)cc(Cl)c2)c1 |

Elucidation of Molecular Structure

Based on this comparative analysis, the following structural features are anticipated for this compound:

-

Disulfide Bridge: The S-S bond is the central linkage, and in the 2,3-dichloro isomer, its length is approximately 2.0252 Å.[1][2][3][4][5] This is a typical length for an S-S single bond in diaryl disulfides.

-

C-S Bonds: The bonds connecting the sulfur atoms to the phenyl rings (C-S bonds) are expected to have a length of around 1.784 Å.[1][2][3][4][5]

-

Dihedral Angle: A key feature of diaryl disulfides is the C-S-S-C dihedral angle, which determines the overall shape of the molecule. In the 2,3-dichloro isomer, this angle is approximately 88.35°.[1][2][3][4][5] This non-planar arrangement is a consequence of lone pair repulsion on the sulfur atoms and helps to minimize steric hindrance between the two phenyl rings. It is highly probable that the 3,5-dichloro isomer adopts a similar skewed conformation.

-

Phenyl Ring Geometry: The dichlorinated phenyl rings themselves are expected to be planar, with standard aromatic C-C bond lengths. The C-Cl bond lengths will be typical for chlorinated aromatic compounds.

The following diagram illustrates the likely conformational arrangement of this compound, highlighting the key dihedral angle.

Caption: Predicted molecular conformation of this compound.

Synthesis Protocols

The synthesis of diaryl disulfides can be achieved through several established methods. A common and effective approach involves the oxidation of the corresponding thiol.

General Experimental Protocol: Oxidation of 3,5-Dichlorothiophenol

This protocol is a generalized procedure based on common methods for disulfide synthesis.[3][4][5]

Materials:

-

3,5-Dichlorothiophenol

-

Oxidizing agent (e.g., hydrogen peroxide, iodine, or air in the presence of a catalyst)

-

Suitable solvent (e.g., ethanol, methanol, or a biphasic system)

-

Base (optional, e.g., sodium hydroxide, to facilitate the reaction)

Procedure:

-

Dissolution: Dissolve 3,5-dichlorothiophenol in a suitable solvent in a reaction flask equipped with a magnetic stirrer.

-

Addition of Oxidant: Slowly add the chosen oxidizing agent to the solution. The reaction is often exothermic, so controlled addition and cooling may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Work-up: Upon completion, the reaction mixture is worked up to isolate the product. This may involve:

-

Quenching any excess oxidant.

-

Extraction with an organic solvent.

-

Washing the organic layer with water and brine.

-

Drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification: The crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

The following flowchart visualizes the general synthesis workflow.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the symmetry of the molecule. The aromatic region should display two distinct signals corresponding to the two types of protons on the phenyl rings. The proton at C4 (para to the sulfur) would appear as a triplet, while the protons at C2 and C6 (ortho to the sulfur) would appear as a doublet. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon atoms in the molecule. Due to symmetry, four signals are expected for the aromatic carbons. The carbon atoms attached to chlorine will be significantly downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH and quaternary carbons.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region

-

C-Cl stretching: In the 1100-800 cm⁻¹ region

-

S-S stretching: This bond typically shows a weak absorption in the 500-400 cm⁻¹ region and can be difficult to observe.[7][8]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak at m/z 356, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing four chlorine atoms.

-

Fragmentation: The molecule is expected to fragment in a predictable manner under electron impact. Common fragmentation pathways for disulfides include cleavage of the S-S bond and the C-S bond.[9][10][11] The fragmentation pattern can provide valuable structural information.

Applications in Drug Development and Research

Disulfide bonds are crucial structural motifs in many biologically active molecules and play a significant role in drug design and development.[12] While specific applications of this compound are not extensively documented, its structural features suggest several areas of potential utility:

-

Scaffold for Novel Therapeutics: The dichlorinated phenyl rings can be further functionalized to create libraries of compounds for screening against various biological targets. The disulfide bond can act as a reversible covalent linker in drug design.

-

Pro-drug Design: The disulfide bond can be cleaved under the reducing conditions found inside cells, making it a useful linker for pro-drugs that release an active therapeutic agent at the target site.

-

Antimicrobial and Antifungal Agents: Many organosulfur compounds, including disulfides, exhibit antimicrobial and antifungal properties.[3][4][5] this compound could be investigated for such activities.

Conclusion

This compound is a molecule with well-defined physicochemical properties and a predictable three-dimensional structure. This guide has provided a comprehensive overview of its molecular weight, structural characteristics based on comparative analysis, general synthesis protocols, and expected spectroscopic signatures. The unique combination of a disulfide linkage and chlorinated aromatic rings makes it a compound of interest for further investigation in medicinal chemistry and materials science. The information presented herein serves as a valuable resource for researchers and scientists working with or considering the use of this and related compounds in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 5), o529.

-

ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Facile displacement of η5-cyclopentadienyl ligands from half-sandwich alkyl,NHC-nickel complexes: an. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (n.d.). Bis(2,3-dichlorophenyl) disulfide. Retrieved from [Link]

- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. ScienceOpen.

- Wang, Z., et al. (2017). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 31(1), 107-115.

- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide.

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

- Wang, T., et al. (2014). Direct mass spectrometric characterization of disulfide linkages. mAbs, 6(1), 171-181.

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

- Osorio-Yáñez, R. N., Crisóstomo-Lucas, C., Santacruz-Juárez, E., Reyes-Martínez, R., & Morales-Morales, D. (2014). Bis(2,3-dichlorophenyl) disulfide. IUCr Journals.

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

-

ResearchGate. (n.d.). The Crystal Structure of Bis(2-chlorophenyl) Disulfide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Disulfide, diphenyl. NIST Chemistry WebBook. Retrieved from [Link]

- Li, F., et al. (2023). Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry. Journal of Agricultural and Food Chemistry.

-

ResearchGate. (n.d.). FT-IR spectra of a thiophenol and b diphenyldisulfide. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of bis (4-methoxy diphenyl) dithioperoxy anhydride.... Retrieved from [Link]

-

MDPI. (n.d.). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

NMRS.io. (n.d.). 13C | THF-d8 | NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectra of bis(4-methylphenyl) disulfide (a) and.... Retrieved from [Link]

-

ResearchGate. (n.d.). X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dio xabicyclo[13][13]octane. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. Bis(2,3-dichlorophenyl) disulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scienceopen.com [scienceopen.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. journals.iucr.org [journals.iucr.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. Recent Applications of Disulfide Bond-Containing Compounds in Medicinal and Agrochemical Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

¹H and ¹³C NMR spectral data for Bis(3,5-dichlorophenyl) disulfide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Bis(3,5-dichlorophenyl) disulfide

Abstract

Introduction: The Significance of this compound and NMR in Structural Elucidation

This compound is an organosulfur compound featuring two 3,5-dichlorophenyl rings linked by a disulfide bond. The precise characterization of such molecules is paramount in fields ranging from medicinal chemistry to materials science, where structure dictates function. NMR spectroscopy stands as a cornerstone of chemical analysis, offering a non-destructive method to probe the atomic framework of a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

This guide will delve into the theoretical underpinnings and practical application of NMR spectroscopy for the structural analysis of this compound. We will explore the predicted chemical shifts and coupling patterns, explain the rationale behind these predictions, and provide a detailed experimental protocol for acquiring high-quality NMR data.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of direct experimental data in the reviewed literature, the following spectral data are predicted based on established substituent effects and analysis of structurally similar compounds. The 3,5-dichloro substitution pattern on the phenyl rings leads to a simplified and predictable aromatic region in the NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.6 | Triplet (t) | 2H | H-4, H-4' |

| ~7.6 - 7.8 | Doublet (d) | 4H | H-2, H-6, H-2', H-6' |

Predicted in CDCl₃ solvent, referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~138 - 140 | C-1, C-1' |

| ~135 - 137 | C-3, C-5, C-3', C-5' |

| ~128 - 130 | C-2, C-6, C-2', C-6' |

| ~125 - 127 | C-4, C-4' |

Predicted in CDCl₃ solvent, referenced to TMS at 0 ppm.

Scientific Rationale and Interpretation

The predicted chemical shifts are rooted in the electronic environment of the nuclei within the this compound molecule.

-

¹H NMR Spectrum: The aromatic protons of the 3,5-dichlorophenyl group are expected to appear in the range of 7.4-7.8 ppm[1][2][3]. The symmetry of the substitution pattern results in two distinct proton signals. The proton at the C-4 position (H-4) is expected to be a triplet due to coupling with the two equivalent protons at C-2 and C-6. The protons at the C-2 and C-6 positions (H-2, H-6) are predicted to be a doublet, coupling with the H-4 proton. The electronegative chlorine atoms and the sulfur atom deshield the aromatic protons, causing their signals to appear downfield[1][3].

-

¹³C NMR Spectrum: The carbon atoms in the aromatic rings are influenced by the attached substituents. The carbon atoms bonded to the chlorine atoms (C-3, C-5) and the sulfur atom (C-1) are expected to be the most deshielded, appearing at the lower end of the aromatic region (~135-140 ppm)[4][5][6][7]. The remaining aromatic carbons (C-2, C-6, and C-4) will resonate at slightly higher fields[4][5][6][7]. Due to the symmetry of the molecule, only four distinct carbon signals are anticipated for the aromatic rings.

Experimental Protocol for NMR Data Acquisition

To empirically validate the predicted spectral data, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible results.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for many organic compounds and is a good starting point for this compound due to its excellent dissolving power and minimal interference in the ¹H NMR spectrum. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) can be used as an alternative.

-

Sample Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm. Alternatively, the residual solvent peak can be used for calibration[8][9].

-

Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous by gentle vortexing or inversion.

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 16 ppm (centered around 6 ppm).

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Temperature: 298 K.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

Temperature: 298 K.

Visualization of Molecular Structure and Experimental Workflow

To aid in the conceptualization of the molecule and the experimental process, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive overview of the predicted , grounded in fundamental NMR principles and comparative data from related structures. The detailed experimental protocol offers a clear and robust methodology for researchers to obtain empirical data, allowing for the validation of the predictions presented herein. The combination of predictive analysis and a practical experimental framework serves as a valuable resource for scientists engaged in the synthesis and characterization of dichlorophenyl-containing compounds, facilitating more efficient and accurate structural elucidation.

References

-

The Royal Society of Chemistry. (2021). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (3,5-dichlorophenyl)-(2,4-dimethylphenyl)methanone.... Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

National Programme on Technology Enhanced Learning. (n.d.). 13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

Sources

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. compoundchem.com [compoundchem.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. bhu.ac.in [bhu.ac.in]

- 8. labs.chem.byu.edu [labs.chem.byu.edu]

- 9. chem.washington.edu [chem.washington.edu]

Navigating the Void: A Technical Guide to the Crystal Structure of Bis(3,5-dichlorophenyl) disulfide and Its Analogs

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The determination of a molecule's three-dimensional structure is fundamental to understanding its function and potential applications, particularly in the realm of drug discovery and materials science. Bis(3,5-dichlorophenyl) disulfide presents itself as a molecule of interest within the broader class of diaryl disulfides, which are known for their diverse biological activities. However, a comprehensive search of the current crystallographic literature, including the Cambridge Structural Database (CSD), reveals a notable absence of a publicly available crystal structure for this specific isomer.

This guide, therefore, adopts a dual-pronged approach. Firstly, it will provide a detailed exposition of the crystal structure of a closely related and structurally characterized isomer, bis(2,3-dichlorophenyl) disulfide , as an exemplary case study. This will serve to illustrate the key structural features and intermolecular interactions that govern the solid-state architecture of this class of compounds. Secondly, this document will serve as a practical whitepaper, outlining the necessary experimental and computational workflows required to determine the crystal structure of this compound, thereby providing a roadmap for future research in this area.

Part 1: A Case Study: The Crystal Structure of Bis(2,3-dichlorophenyl) disulfide

The crystal structure of bis(2,3-dichlorophenyl) disulfide provides invaluable insights into the conformational preferences and packing motifs of dichlorinated diphenyl disulfides. The crystallographic data for this compound has been reported and offers a solid foundation for understanding its solid-state behavior[1][2][3][4].

Crystallographic and Molecular Parameters

Single-crystal X-ray diffraction analysis of bis(2,3-dichlorophenyl) disulfide reveals a triclinic crystal system with the space group P-1.[1][3][4] The key crystallographic and molecular geometry parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₂H₆Cl₄S₂ | [1][3][4] |

| Molecular Weight | 356.09 g/mol | [1][3][4] |

| Crystal System | Triclinic | [1][3][4] |

| Space Group | P-1 | [1][3] |

| a (Å) | 7.7149 (10) | [1][3][4] |

| b (Å) | 7.7326 (11) | [1][3][4] |

| c (Å) | 12.748 (2) | [1][3][4] |

| α (°) | 91.472 (2) | [1][3][4] |

| β (°) | 91.233 (3) | [1][3][4] |

| γ (°) | 114.859 (2) | [1][3][4] |

| Volume (ų) | 689.37 (18) | [1][3][4] |

| Z | 2 | [1][3][4] |

| S-S Bond Length (Å) | 2.0252 (8) | [1][3][4] |

| C-S Bond Lengths (Å) | 1.784 (2), 1.7835 (19) | [2][3] |

| C-S-S-C Torsion Angle (°) | 88.35 (11) | [1][3][4] |

| Dihedral Angle between Rings (°) | 89.83 (11) | [1][3][4] |

Molecular Conformation and Intermolecular Interactions

The disulfide bridge is the conformational linchpin of the molecule. The observed C-S-S-C torsion angle of 88.35° indicates a skewed conformation, which is typical for diaryl disulfides and is a consequence of minimizing lone pair repulsion on the sulfur atoms.[1][4] The two 2,3-dichlorophenyl rings are nearly perpendicular to each other, with a dihedral angle of 89.83°.[1][3][4]

The crystal packing of bis(2,3-dichlorophenyl) disulfide is stabilized by a combination of weak intermolecular interactions, including π-π stacking and halogen-halogen interactions.[1][2] Specifically, π-π stacking is observed between the dichlorophenyl rings with centroid-centroid distances of 3.696 Å and 3.641 Å.[1][2] Additionally, Cl···Cl interactions with a contact distance of 3.4763 Å are present, which is close to the sum of the van der Waals radii of chlorine.[1][2] Intramolecular C-H···S interactions also contribute to the overall stability of the conformation.[1][2]

Caption: Key intermolecular forces stabilizing the crystal lattice of bis(2,3-dichlorophenyl) disulfide.

Part 2: A Practical Workflow for the Crystal Structure Determination of this compound

The absence of a reported crystal structure for this compound presents an opportunity for original research. The following sections outline a comprehensive, field-proven methodology for its determination.

Synthesis and Crystallization

The first critical step is the synthesis of high-purity this compound. Several synthetic routes are available for the preparation of diaryl disulfides, with the most common being the oxidation of the corresponding thiol.

Step-by-Step Synthesis Protocol:

-

Thiol Synthesis: Synthesize 3,5-dichlorothiophenol from 3,5-dichloroaniline via a Sandmeyer-type reaction.

-

Oxidative Coupling: Dissolve the purified 3,5-dichlorothiophenol in a suitable solvent (e.g., ethanol, dichloromethane).

-

Add an oxidizing agent (e.g., iodine, hydrogen peroxide, or bubbling air/oxygen through the solution, potentially with a catalyst) dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting thiol is consumed.

-

Work up the reaction mixture by washing with a reducing agent solution (e.g., sodium thiosulfate) to remove excess oxidant, followed by water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Crystallization Strategy:

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[5] A systematic screening of crystallization conditions is recommended.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture) in a loosely covered vial and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the compound's solution will induce crystallization.

-

Solvent-Anti-Solvent Diffusion: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. Crystals may form at the interface.

Caption: Workflow for obtaining single crystals of this compound.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Once suitable single crystals are obtained, the next phase involves X-ray diffraction analysis.[6][7][8][9]

Experimental Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). The diffracted X-rays are detected, and a series of diffraction images are collected as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

-

Data Processing: The collected images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map.

-